molecular formula C21H21BrN4O2S B337077 4-Bromo-2-[3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether

4-Bromo-2-[3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether

Cat. No.: B337077
M. Wt: 473.4 g/mol
InChI Key: GXIWPPVPPFRGCF-UHFFFAOYSA-N
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Description

4-Bromo-2-[3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether is a complex organic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique structure, which includes a brominated methoxyphenyl group, a butylthio substituent, and a triazino-benzoxazepine core

Preparation Methods

The synthesis of 4-Bromo-2-[3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Thioether Formation: The attachment of a butylthio group to the triazino-benzoxazepine core.

    Cyclization: The formation of the triazino-benzoxazepine ring system through cyclization reactions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-Bromo-2-[3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the methoxyphenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-2-[3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

4-Bromo-2-[3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether can be compared with other similar compounds, such as:

    6-(5-Chloro-2-methoxyphenyl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: Similar structure but with a chlorine atom instead of bromine.

    6-(5-Methyl-2-methoxyphenyl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: Similar structure but with a methyl group instead of bromine.

    6-(5-Bromo-2-hydroxyphenyl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: Similar structure but with a hydroxy group instead of methoxy.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H21BrN4O2S

Molecular Weight

473.4 g/mol

IUPAC Name

6-(5-bromo-2-methoxyphenyl)-3-butylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C21H21BrN4O2S/c1-3-4-11-29-21-24-20-18(25-26-21)14-7-5-6-8-16(14)23-19(28-20)15-12-13(22)9-10-17(15)27-2/h5-10,12,19,23H,3-4,11H2,1-2H3

InChI Key

GXIWPPVPPFRGCF-UHFFFAOYSA-N

SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=C(C=CC(=C4)Br)OC)N=N1

Canonical SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=C(C=CC(=C4)Br)OC)N=N1

Origin of Product

United States

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